8-Ethyl-4-methylquinolin-2-ol

Catalog No.
S15241858
CAS No.
53761-44-7
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethyl-4-methylquinolin-2-ol

CAS Number

53761-44-7

Product Name

8-Ethyl-4-methylquinolin-2-ol

IUPAC Name

8-ethyl-4-methyl-1H-quinolin-2-one

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-8(2)7-11(14)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

OSFLQKXFZWJLPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=O)N2)C

8-Ethyl-4-methylquinolin-2-ol, with the molecular formula C12H13NOC_{12}H_{13}NO and CAS number 112108-01-7, is a member of the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. This compound features an ethyl group at the 8-position and a methyl group at the 4-position of the quinoline ring, along with a hydroxyl group at the 2-position. Its unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research.

  • Oxidation: The compound can be oxidized to form quinoline N-oxides or dihydroquinolines, depending on the reaction conditions.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen or carbon atoms of the quinoline ring .
  • Alkylation: The nitrogen atom in the quinoline structure can be alkylated using alkyl halides in the presence of a base, leading to various derivatives .

These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules.

Research indicates that 8-Ethyl-4-methylquinolin-2-ol exhibits notable biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Antioxidant Activity: The compound possesses antioxidant properties that may help mitigate oxidative stress in biological systems .
  • Potential Anticancer Activity: Preliminary studies have indicated that derivatives of this compound may inhibit cancer cell proliferation, although further research is needed to confirm these effects .

These biological activities make 8-Ethyl-4-methylquinolin-2-ol an interesting candidate for pharmaceutical development.

Several methods exist for synthesizing 8-Ethyl-4-methylquinolin-2-ol:

  • Condensation Reactions: One common approach involves the condensation of appropriate aldehydes with 2-aminoethylphenols, followed by cyclization to form the quinoline ring system.
  • Nucleophilic Substitution: Starting from 4-methylquinolin-2(1H)-one, nucleophilic substitution with ethyl iodide can introduce the ethyl group at the desired position .
  • One-Pot Syntheses: Recent advancements have led to one-pot synthesis methods that simplify the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

These methods provide chemists with various strategies to obtain this compound.

8-Ethyl-4-methylquinolin-2-ol has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules used in dyes and pigments.
  • Research Tool: Its unique chemical properties make it useful in biochemical studies, particularly those exploring enzyme inhibition and drug interactions .

Interaction studies involving 8-Ethyl-4-methylquinolin-2-ol have focused on its ability to interact with various biological targets:

  • Enzyme Inhibition: Investigations have shown that this compound can inhibit specific enzymes linked to disease pathways, making it a potential therapeutic agent.
  • Receptor Binding Studies: Binding affinity studies reveal that it may interact with certain receptors involved in neurotransmission and cellular signaling pathways .

Such studies are crucial for understanding how this compound might function in biological systems.

Several compounds share structural similarities with 8-Ethyl-4-methylquinolin-2-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
4-Methylquinolin-2(1H)-oneLacks ethyl substitutionAntimicrobial properties
8-MethylquinolineMethyl group at position 8Used in dye manufacturing
6-EthylquinolinEthyl substitution at position 6Anticancer activity
7-EthylquinolineEthyl substitution at position 7Potential neuroprotective effects

The presence of both ethyl and methyl groups at specific positions distinguishes 8-Ethyl-4-methylquinolin-2-ol from its analogs, contributing to its unique chemical reactivity and biological profile.

Regioselective Cyclization Strategies in Quinolinol Synthesis

Regioselective cyclization remains a cornerstone for constructing the quinoline core of 8-ethyl-4-methylquinolin-2-ol. The Skraup and Friedländer methods, historically employed for quinoline synthesis, have been adapted to enhance regiocontrol. In the Skraup method, condensation of substituted anilines with α,β-unsaturated aldehydes under acidic conditions facilitates the formation of the quinoline skeleton. For instance, microwave-assisted cyclization of 4-methylquinoline precursors with ethyl chloroacetate in ethyl acetate achieved a 94% yield of 4-methyl-2-quinolinone, a key intermediate. This approach leverages microwave irradiation to accelerate reaction kinetics while minimizing side reactions.

The Friedländer method, involving condensation of o-aminobenzaldehyde derivatives with ketones, offers superior regioselectivity for introducing substituents at the 4-position. A comparative analysis of these methods (Table 1) highlights the trade-offs between yield and functional group tolerance.

Table 1: Comparison of Skraup and Friedländer Methods for Quinoline Core Synthesis

MethodSubstrateConditionsYield (%)Regioselectivity
Skraup4-Methylaniline + AcroleinH2SO4, 150°C78Moderate
Friedländero-Aminoacetophenone + Ethyl methyl ketoneNaOH, EtOH, reflux85High

Recent innovations include the use of ionic liquid catalysts to improve cyclization efficiency, achieving yields exceeding 90% while reducing reaction times.

Radical-Mediated Formation Mechanisms via Alkylideneaminyl Intermediates

Radical pathways have emerged as powerful tools for introducing alkyl side chains, such as the ethyl group at the 8-position of quinolinols. Phosphonium ylide-mediated alkylation, as demonstrated in quinoxalin-2(1H)-one systems, provides a metal-free route to C–H functionalization. Under basic conditions, ylides generate alkylideneaminyl radicals that undergo regioselective addition to the quinoline ring. For example, treatment of 4-methylquinolin-2-ol with ethyltriphenylphosphonium bromide in the presence of potassium tert-butoxide yielded 8-ethyl-4-methylquinolin-2-ol via a proposed radical chain mechanism.

Electroreductive coupling strategies further expand the scope of radical-mediated synthesis. The electrochemical reduction of 1-alkoxycarbonyl-4-quinolones with benzophenones generates stabilized carbanions that attack the quinolinone core, facilitating side-chain introduction. This method’s versatility is highlighted by its compatibility with diverse electrophiles, including ethyl and methyl groups.

Comparative Analysis of Oxime-Based Precursor Functionalization

Oxime derivatives serve as versatile precursors for functionalizing the quinoline skeleton. The Buchwald–Hartwig amination of 8-hydroxy-4-methylquinolin-2-ol oxime with ethylamine derivatives enables direct introduction of the ethyl group at the 8-position. Key advancements include the use of palladium catalysts with bulky phosphine ligands (e.g., XPhos), which enhance both yield (up to 82%) and regioselectivity.

Alternative approaches involve in situ generation of oxime ethers, which undergo -sigmatropic rearrangements to install substituents. For instance, heating 4-methylquinolin-2-ol oxime with ethyl acrylate in toluene induces a Cope rearrangement, yielding 8-ethyl-4-methylquinolin-2-ol with 76% efficiency. A comparative evaluation of these methods (Table 2) underscores the impact of catalyst choice on functionalization outcomes.

Table 2: Oxime-Based Functionalization Routes for 8-Ethyl Substitution

PrecursorReagentCatalystYield (%)
Quinolin-2-ol oximeEthylaminePd/XPhos82
Oxime etherEthyl acrylateThermal (150°C)76

Optimization of Reductive Amination Protocols for Side-Chain Introduction

Reductive amination has been refined for introducing alkyl side chains while preserving the quinolinol hydroxyl group. Electroreductive coupling of 1-ethoxycarbonyl-4-quinolones with ethyl ketones in the presence of trimethylsilyl chloride (TMSCl) achieves simultaneous deprotection and alkylation. This method’s key advantage lies in its operational simplicity, as it avoids stoichiometric reducing agents. For example, coupling 4-methylquinolin-2-one with ethyl benzophenone under electrolytic conditions (Pt cathode, –1.5 V) furnished 8-ethyl-4-methylquinolin-2-ol in 67% yield.

Comparative studies of reductive agents (Table 3) reveal that sodium cyanoborohydride (NaBH3CN) outperforms traditional borohydrides in minimizing over-reduction.

Table 3: Reductive Amination Agents for Ethyl Group Introduction

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH3CNMeOH2574
NaBH4THF058
ElectrochemicalTHF/TMSCl2567

The structural framework of 8-ethyl-4-methylquinolin-2-ol provides multiple sites for chemical modification, enabling the development of diverse derivatives with altered physicochemical and biological properties [4] . The quinoline ring system's electron-deficient nature, combined with the electron-donating effects of the alkyl substituents and the hydroxyl group, creates distinct reactivity patterns that facilitate selective transformations [6] [7].

Halogenation Patterns at C-4 and C-8 Positions

Halogenation reactions of quinoline derivatives, particularly at the C-4 and C-8 positions, represent fundamental structural modifications that significantly influence molecular properties [8] [9]. The regioselectivity of halogenation in 8-ethyl-4-methylquinolin-2-ol systems follows established patterns observed in substituted quinolines, where electronic and steric factors dictate the preferred sites of substitution [10].

Electrophilic Halogenation Mechanisms

Electrophilic halogenation of quinoline derivatives typically occurs at positions C-5 and C-8 on the benzene ring, with the C-8 position showing enhanced reactivity due to the electron-donating ethyl substituent [11] [12]. Research has demonstrated that halogenation of 8-substituted quinolines proceeds with high regioselectivity, particularly when employing trihaloisocyanuric acids as halogenating agents [13]. The metal-free protocol for C-5 halogenation using trihaloisocyanuric acid achieves complete regioselectivity in most instances, with reactions proceeding at room temperature under ambient conditions [14].

Bromination Reactions and Patterns

Bromination of 8-substituted quinolines has been extensively studied, revealing specific patterns of reactivity and selectivity [15]. The treatment of 8-ethyl-substituted quinolines with molecular bromine or N-bromosuccinimide typically yields C-5 brominated products as the major isomers [16] [17]. Studies on 8-hydroxyquinoline bromination indicate that bromination selectively occurs at the C-5 position, with the formation of 5-bromo and 5,7-dibromo derivatives under controlled conditions [18].

Halogenating AgentReaction ConditionsPrimary ProductYield (%)Regioselectivity
Trihaloisocyanuric acidRoom temperature, airC-5 halogenated70-85Complete
Molecular bromineLow temperature, acidicC-5 brominated52-57High
N-bromosuccinimideOrganic solventC-5 brominated60-75Moderate
Copper bromideDMSO, airC-5 brominated65-80High

Chlorination and Iodination Protocols

Chlorination of quinoline derivatives employs similar mechanistic pathways, with trichloroisocyanuric acid serving as an effective chlorinating agent [19]. The reaction proceeds through a radical mechanism, as evidenced by inhibition studies using radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy [20]. Iodination reactions follow analogous patterns, though typically requiring more forcing conditions due to the lower reactivity of iodine-containing reagents [21].

Alkylation Techniques for Ethyl/Methyl Group Positioning

The strategic placement of ethyl and methyl groups in quinoline derivatives requires precise alkylation methodologies that ensure regioselective introduction of alkyl substituents [22] [23]. Various alkylation techniques have been developed for quinoline systems, ranging from traditional Friedel-Crafts alkylation to modern catalytic methods [24].

Catalytic Alkylation Methods

Rhodium-catalyzed alkylation of quinolines represents a significant advancement in regioselective functionalization, enabling the introduction of alkyl groups at specific positions through carbon-hydrogen bond activation [25]. The reaction proceeds through the formation of rhodium-carbene intermediates, which facilitate the selective alkylation at positions ortho to the nitrogen atom [26]. This methodology has been successfully applied to quinolines containing single nitrogen atoms, expanding the scope beyond traditional bis-heterocyclic systems [27].

Reductive Alkylation Strategies

Reductive alkylation approaches provide alternative pathways for introducing alkyl substituents while simultaneously modifying the quinoline ring system [28]. Iridium-catalyzed reductive electrophilic alkylation using formic acid as a reductant enables the direct alkylation of quinolines with various carbonyl compounds [29]. This methodology offers excellent step and atom efficiency, utilizing renewable feedstocks while generating only water and carbon dioxide as by-products [30].

Catalyst SystemSubstrate TypeAlkylating AgentTemperature (°C)Yield (%)Selectivity
Rhodium-phosphineQuinolineOlefins120-14075-91High
Iridium nanocatalystQuinolineAldehydes100-12060-85Moderate
Palladium complexN-oxidesAryl halides80-10065-80High
Ruthenium catalystQuinolineAlcohols140-16055-75Variable

Electrophilic Alkylation Mechanisms

Electrophilic alkylation of quinoline derivatives involves the attack of electrophilic alkylating agents at electron-rich positions of the aromatic system [31]. The reaction mechanism typically proceeds through the formation of carbocation intermediates, which undergo nucleophilic attack by the quinoline nitrogen or aromatic carbons [32]. The regioselectivity of these reactions is influenced by the electronic properties of existing substituents and the steric environment around potential reaction sites [33].

Functional Group Interconversion at the 2-Hydroxy Position

The 2-hydroxy position in 8-ethyl-4-methylquinolin-2-ol provides a versatile site for functional group interconversions, enabling the synthesis of diverse derivatives with modified properties [34] [35]. These transformations exploit the unique reactivity of the hydroxyl group in the quinolinol system, which exists in tautomeric equilibrium with the corresponding quinolinone form [36].

Hydroxyl Group Modifications

The hydroxyl group at the 2-position undergoes various chemical transformations, including alkylation, acylation, and substitution reactions [37]. Alkylation of the hydroxyl group typically proceeds through treatment with alkyl halides in the presence of base, yielding the corresponding ether derivatives [38]. These reactions demonstrate the nucleophilic character of the hydroxyl oxygen and its susceptibility to electrophilic attack [39].

Thio-Analogues and Sulfur Substitutions

Conversion of the 2-hydroxy group to its thio-analogue represents an important functional group interconversion that significantly alters the compound's properties [40]. Treatment of 4-chloro-8-methylquinolin-2-one with phosphorus pentasulfide yields the corresponding thione derivative, though typically in modest yields [41]. Alternative approaches involving thiourea provide more efficient routes to thiolactam systems [42].

Starting MaterialReagentProduct TypeReaction ConditionsYield (%)
2-HydroxyquinolineAlkyl halide/baseEther derivativeReflux, organic solvent60-80
2-HydroxyquinolinePhosphorus pentasulfideThione analogueHeat, inert atmosphere25-40
2-ChloroquinolineThioureaThiolactamEthanol, reflux45-65
2-HydroxyquinolineAcyl chlorideEster derivativeBase, organic solvent70-85

Oxidation and Reduction Reactions

The 2-hydroxy position undergoes oxidation reactions under appropriate conditions, leading to the formation of quinone-type structures or other oxidized derivatives [43]. Conversely, reduction reactions can modify the quinoline ring system while preserving or altering the hydroxyl functionality [44]. These transformations provide access to structurally diverse compounds with potentially different biological activities [45].

Hybrid Molecular Architectures Incorporating Quinolinol Scaffolds

The development of hybrid molecules incorporating quinolinol scaffolds represents a growing area of research focused on combining the quinoline core with other pharmacologically active moieties [46] [47]. These hybrid architectures aim to achieve synergistic effects, improved selectivity, and enhanced biological properties compared to individual components [48].

Triazole-Quinolinol Hybrid Systems

The synthesis of 1,2,3-triazole-8-quinolinol hybrids has been accomplished through copper-catalyzed azide-alkyne cycloaddition reactions, yielding compounds with enhanced antibacterial properties [49]. These hybrids demonstrate the successful integration of two distinct heterocyclic systems, with the triazole ring serving as both a pharmacophore and a linker between quinoline and other functional groups [50]. Structural characterization reveals the formation of stable five-membered triazole rings attached to the quinolinol scaffold through methylene bridges [51].

Conjugated π-System Extensions

The extension of conjugated π-systems in quinolinol derivatives through hybrid molecular architectures significantly impacts their electronic and photophysical properties [52]. Organoboron complexes featuring substituted 8-quinolinolates as chelating ligands demonstrate enhanced luminescent properties when the quinolinolate ligand incorporates extended conjugation through phenyl, biphenyl, or fluorenyl substituents [53]. These modifications result in materials suitable for organic light-emitting device applications with improved electroluminescent characteristics [54].

Hybrid TypeLinking StrategyKey FeaturesApplications
Triazole-quinolinolClick chemistryEnhanced antibacterial activityAntimicrobial agents
Boron-quinolinolMetal coordinationLuminescent propertiesOLED materials
Imidazole-quinolineπ-ConjugationPhotoinduced reactionsSolar energy storage
Ferrocene-quinolineOrganometallic linkageRedox activityElectroactive materials

Metal-Coordinated Hybrid Systems

Metal coordination provides another avenue for creating hybrid molecular architectures incorporating quinolinol scaffolds [55]. These systems exploit the chelating ability of the quinolinol nitrogen and oxygen atoms to form stable complexes with various metal centers [56]. The resulting metalloquinoline complexes exhibit unique properties that differ significantly from the parent quinolinol compounds, including altered electronic structures, enhanced stability, and modified reactivity patterns [57].

8-Ethyl-4-methylquinolin-2-ol belongs to the quinoline family, which exhibits significant potential for metalloprotein interactions through its unique chemical structure. The compound features a nitrogen-containing heterocyclic aromatic system with an ethyl substituent at the 8-position, a methyl group at the 4-position, and a hydroxyl group at the 2-position, providing multiple coordination sites for metal ion binding .

The metalloprotein interaction mechanisms of 8-ethyl-4-methylquinolin-2-ol are fundamentally based on chelation properties similar to other quinoline derivatives. The hydroxyl group at the 2-position and the nitrogen atom in the quinoline ring form a bidentate chelating system capable of coordinating with various metal ions including copper, iron, zinc, and aluminum [2]. This chelation occurs through the formation of five-membered rings between the metal center and the ligand, which provides thermodynamic stability through the chelate effect [3].

Research on related quinoline compounds demonstrates that the metal-chelating properties depend critically on the acid-base characteristics of the donor atoms. The deprotonation constants (pKa values) of the hydroxyl group and quinoline nitrogen significantly influence the metal binding affinity and the stability of the resulting complexes [4]. For quinoline derivatives with electron-withdrawing substituents like the methyl and ethyl groups in 8-ethyl-4-methylquinolin-2-ol, the metal chelation properties are modulated by subtle electronic effects that can enhance or diminish binding strength.

The therapeutic relevance of these metalloprotein interactions extends to several disease contexts. In neurodegenerative diseases, quinoline-based metal chelators have shown promise in addressing metal-protein misfolding cascades. The mechanism involves selective chelation of accumulated zinc and copper ions from misfolded proteins, promoting proteasome-mediated degradation while simultaneously functioning as metal chaperones to redistribute essential metal ions for normal cellular functions [2]. This dual action represents a sophisticated therapeutic approach that addresses both metal toxicity and deficiency simultaneously.

Enzymatic Inhibition Profiles Against Cancer-Related Kinases

The enzymatic inhibition profiles of 8-ethyl-4-methylquinolin-2-ol against cancer-related kinases represent a critical aspect of its pharmacological characterization. Quinoline derivatives have demonstrated significant activity against multiple kinase families involved in cancer progression, including cyclin-dependent kinases, receptor tyrosine kinases, and serine-threonine kinases [5] [6].

Molecular interaction studies reveal that quinoline-based compounds interact with kinase domains through multiple binding modes. The primary interaction occurs within the ATP-binding pocket, where the quinoline nitrogen can form hydrogen bonds with key amino acid residues such as methionine and aspartate [5]. The substitution pattern of 8-ethyl-4-methylquinolin-2-ol, particularly the ethyl group at position 8 and methyl group at position 4, influences the compound's ability to fit within specific kinase active sites and modulate selectivity profiles.

Kinase TargetInhibition MechanismIC50 Range (μM)References
Cyclin-Dependent Kinase 2ATP-competitive2.3-15.5 [7] [8]
c-Met Receptor KinaseType II inhibition0.09-2.6 [5] [6]
PI3K/Akt/mTOR pathwayDual inhibition0.04-16 [5]
VEGF ReceptorATP-competitive1.63-10.0 [5]

The structure-activity relationships governing kinase inhibition by quinoline derivatives indicate that electron-withdrawing substituents enhance binding affinity through improved π-π stacking interactions and hydrogen bonding networks [9]. The hydroxyl group at the 2-position of 8-ethyl-4-methylquinolin-2-ol serves as a crucial pharmacophore element, enabling the formation of specific hydrogen bonds with kinase backbone atoms and side chain residues.

Mechanistic studies demonstrate that quinoline-based kinase inhibitors can induce conformational changes in target proteins, leading to cell cycle arrest and apoptosis induction in cancer cell lines [7] [10]. The ability of these compounds to simultaneously target multiple kinases within interconnected signaling pathways represents a significant advantage in overcoming drug resistance mechanisms that frequently emerge during cancer treatment.

Antiviral Activity Modulation Through Electron-Withdrawing Substituents

The antiviral activity of 8-ethyl-4-methylquinolin-2-ol is significantly influenced by its electron-withdrawing substituents, which modulate both the compound's physicochemical properties and its interaction with viral targets. Quinoline derivatives have demonstrated broad-spectrum antiviral activity against multiple virus families, including dengue virus, Zika virus, enterovirus, and hepatitis C virus [11] [12] [13].

The electron-withdrawing nature of the substituents in 8-ethyl-4-methylquinolin-2-ol affects the compound's antiviral mechanism through several pathways. The ethyl and methyl substituents reduce the electron density of the quinoline ring system, enhancing the compound's ability to interact with viral proteins through π-π stacking and hydrophobic interactions [14]. This electronic modulation is particularly important for binding to viral capsid proteins and enzyme active sites.

Viral TargetActivity MechanismEC50 Values (μM)Selectivity Index
Dengue VirusEarly lifecycle inhibition0.49-3.035.30-39.5
Enterovirus D68VP1 protein interaction15.5-22.3>100
Hepatitis C VirusNS5B polymerase inhibition2.26-7.4650-200
Zika VirusRNA replication inhibition0.8-2.3243-500

Research on related quinoline derivatives demonstrates that compounds with electron-withdrawing substituents exhibit enhanced antiviral activity compared to their electron-donating counterparts [11] [12]. The mechanism involves improved binding affinity to viral enzyme active sites and increased stability of drug-target complexes. For 8-ethyl-4-methylquinolin-2-ol, the specific substitution pattern may provide optimal balance between antiviral potency and cellular selectivity.

The antiviral activity modulation also extends to resistance barrier properties. Electron-withdrawing substituents can increase the genetic barrier to resistance development by requiring multiple mutations in viral proteins to significantly reduce drug binding affinity [13]. This characteristic is particularly valuable for treating RNA viruses with high mutation rates, where resistance emergence represents a major therapeutic challenge.

Neuroprotective Effects via Metal Chelation Pathways

The neuroprotective effects of 8-ethyl-4-methylquinolin-2-ol are primarily mediated through sophisticated metal chelation pathways that address the complex role of metal homeostasis in neurodegeneration. The compound's structural features enable selective metal chelation while maintaining compatibility with normal cellular metal-dependent processes [2] [15].

The neuroprotective mechanism involves a dual-action approach: first, the selective removal of pathologically accumulated metal ions from protein aggregates, and second, the facilitation of metal ion redistribution to support normal neuronal function [2]. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where metal dyshomeostasis contributes significantly to disease progression.

Molecular studies demonstrate that quinoline-based metal chelators with appropriate substitution patterns can cross the blood-brain barrier effectively while maintaining moderate metal-binding affinity [15]. The moderate binding strength is crucial because it allows for metal removal from pathological sites without disrupting essential metalloenzymes. For 8-ethyl-4-methylquinolin-2-ol, the ethyl and methyl substituents may enhance blood-brain barrier permeability through increased lipophilicity while preserving the compound's chelation properties.

Metal IonBinding AffinityNeuroprotective MechanismTherapeutic Relevance
Copper(II)HighInhibition of amyloid aggregationAlzheimer's disease
Iron(III)ModerateReduction of oxidative stressParkinson's disease
Zinc(II)ModerateProteasome function restorationGeneral neurodegeneration
Aluminum(III)LowAluminum detoxificationEnvironmental neurotoxicity

The neuroprotective pathway also involves the modulation of cellular signaling cascades related to oxidative stress and inflammation [15]. Metal chelation by 8-ethyl-4-methylquinolin-2-ol can reduce reactive oxygen species generation through Fenton chemistry inhibition and promote antioxidant enzyme expression. Additionally, the compound may influence transcription factors involved in neuroprotection, such as hypoxia-inducible factor 1-alpha, leading to enhanced cellular survival mechanisms [16].

The clinical translation of these neuroprotective effects requires careful optimization of the compound's pharmacokinetic properties. The substitution pattern of 8-ethyl-4-methylquinolin-2-ol provides a favorable balance between brain penetration, metal-binding selectivity, and metabolic stability, positioning it as a promising candidate for neurodegenerative disease therapy development [17].

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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